molecular formula C12H21N3 B11790146 4-(1-(tert-Butyl)-1H-pyrazol-5-yl)piperidine

4-(1-(tert-Butyl)-1H-pyrazol-5-yl)piperidine

Cat. No.: B11790146
M. Wt: 207.32 g/mol
InChI Key: URISIILJOZMZDN-UHFFFAOYSA-N
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Description

4-(1-(tert-Butyl)-1H-pyrazol-5-yl)piperidine is a chemical compound that features a piperidine ring substituted with a tert-butyl group and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-(tert-Butyl)-1H-pyrazol-5-yl)piperidine typically involves multiple steps starting from commercially available precursors. The reaction conditions often require the use of solvents such as ethanol or acetonitrile and catalysts like palladium or copper complexes to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products suitable for further applications .

Chemical Reactions Analysis

Types of Reactions

4-(1-(tert-Butyl)-1H-pyrazol-5-yl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Palladium, copper complexes

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups such as halides, amines, or ethers .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-(tert-Butyl)-1H-pyrazol-5-yl)piperidine is unique due to its combination of a piperidine ring and a pyrazole ring, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with a different set of molecular targets compared to other similar compounds, making it valuable for specific research and industrial applications .

Properties

Molecular Formula

C12H21N3

Molecular Weight

207.32 g/mol

IUPAC Name

4-(2-tert-butylpyrazol-3-yl)piperidine

InChI

InChI=1S/C12H21N3/c1-12(2,3)15-11(6-9-14-15)10-4-7-13-8-5-10/h6,9-10,13H,4-5,7-8H2,1-3H3

InChI Key

URISIILJOZMZDN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C(=CC=N1)C2CCNCC2

Origin of Product

United States

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